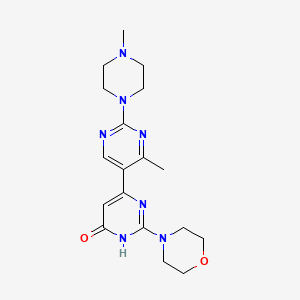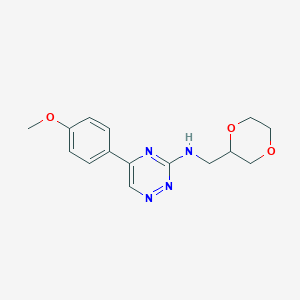
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide, also known as DMFP, is a proline-derived compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFP is a chiral compound that exhibits both analgesic and anti-inflammatory properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide is not fully understood, but it is thought to involve the modulation of the activity of certain enzymes and receptors in the body. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to exhibit analgesic and anti-inflammatory effects in animal models. In one study, N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide was shown to reduce pain and inflammation in a rat model of arthritis. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has also been shown to reduce the levels of pro-inflammatory cytokines in the blood of mice. In addition, N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has several advantages for lab experiments, including its chiral nature, its ability to modulate the activity of enzymes and receptors, and its potential applications in drug development. However, N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide. One area of research is the development of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide-based drugs for the treatment of pain and inflammation. Another area of research is the use of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide as a chiral building block in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide and its potential applications in other areas, such as metabolic disorders and cancer.
Synthesemethoden
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenylacetic acid with 4-fluorobenzoyl chloride in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) to yield the intermediate 4-fluorobenzoyl-3,4-dimethylphenylacetic acid. The intermediate is then reacted with N-tert-butoxycarbonyl-L-proline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been studied for its potential applications in various fields, including drug development, chemical biology, and organic synthesis. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to exhibit analgesic and anti-inflammatory properties in animal models, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has also been used as a chiral building block in organic synthesis and as a probe in chemical biology studies.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-5-10-17(12-14(13)2)22-19(24)18-4-3-11-23(18)20(25)15-6-8-16(21)9-7-15/h5-10,12,18H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYCFIYEGAJLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)carbonyl]prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6121402.png)
![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)
![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)

![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6121432.png)


![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B6121460.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)
![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)
![(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6121489.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6121490.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6121503.png)